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molecular formula C17H17NO6 B8429329 methyl 8-acetyl-2-morpholino-4-oxo-4H-chromene-6-carboxylate

methyl 8-acetyl-2-morpholino-4-oxo-4H-chromene-6-carboxylate

Cat. No. B8429329
M. Wt: 331.32 g/mol
InChI Key: ULBVIEREAZAPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399460B2

Procedure details

To a stirred suspension of methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (40 g, 108 mmol, as described in Example 1.00) in dioxane (300 mL) was added tributyl(1-ethoxyvinyl)stannane (38.5 mL, 114 mmol) and bis(triphenylphosphine) palladium (II) chloride (3.05 g, 4.35 mmol). The mixture was purged with nitrogen and heated at 90° C. overnight. More tributyl(1-ethoxyvinyl)stannane (20 mL) and bis(triphenylphosphine) palladium (II) chloride (1.5 g) were added and the reaction mixture heated for an additional 3 hrs. The mixture was cooled to room temperature, HC1-2N (81 mL, 163 mmol) was added and the dark suspension heated at 45° C. for 30 min. The dioxane was evaporated under vacuum, the residue was dissolved in DCM and a saturated solution of sodium bicarbonate was added until pH 4. The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated to afford a crude compound which was triturated in diethylether, filtered and dried to afford methyl 8-acetyl-2-morpholino-4-oxo-4H-chromene-6-carboxylate (25.0 g, 69.5%) as an off-white solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
3.05 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:19]([O:21][CH3:22])=[O:20])[CH:5]=[C:6]2[C:11]=1[O:10][C:9]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[CH:8][C:7]2=[O:18].C([Sn](CCCC)(CCCC)[C:28]([O:30]CC)=[CH2:29])CCC>O1CCOCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:28]([C:2]1[CH:3]=[C:4]([C:19]([O:21][CH3:22])=[O:20])[CH:5]=[C:6]2[C:11]=1[O:10][C:9]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[CH:8][C:7]2=[O:18])(=[O:30])[CH3:29] |f:3.4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
38.5 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
3.05 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
ADDITION
Type
ADDITION
Details
More tributyl(1-ethoxyvinyl)stannane (20 mL) and bis(triphenylphosphine) palladium (II) chloride (1.5 g) were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated for an additional 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
HC1-2N (81 mL, 163 mmol) was added
TEMPERATURE
Type
TEMPERATURE
Details
the dark suspension heated at 45° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The dioxane was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
ADDITION
Type
ADDITION
Details
a saturated solution of sodium bicarbonate was added until pH 4
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude compound which
CUSTOM
Type
CUSTOM
Details
was triturated in diethylether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 69.5%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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